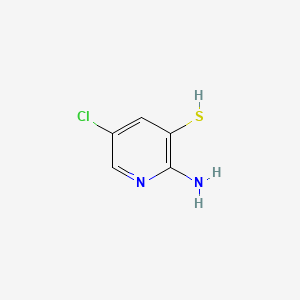

2-Amino-5-chloropyridine-3-thiol

説明

特性

IUPAC Name |

2-amino-5-chloropyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCFXSLWXCHDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloropyridine-3-thiol typically involves the following steps:

Nitration: Starting from 2,6-dichloropyridine, nitration is performed to introduce nitro groups at specific positions.

Amination: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Thiol Introduction: The thiol group is introduced through nucleophilic substitution reactions, often using thiourea or other sulfur-containing reagents under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures high purity and consistency of the final product.

Types of Reactions:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as thiourea, sodium azide, or amines in polar solvents.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

2-Amino-5-chloropyridine-3-thiol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents targeting cancer, cardiovascular diseases, and neurological disorders.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

作用機序

The mechanism of action of 2-Amino-5-chloropyridine-3-thiol involves its interaction with various molecular targets:

Molecular Targets: The amino and thiol groups enhance the compound’s nucleophilicity, allowing it to react with electrophilic centers in biological molecules.

Pathways Involved: The compound can modulate enzymatic activities, inhibit specific protein functions, and interact with nucleic acids, influencing cellular processes.

類似化合物との比較

Structural Analogs and Substituent Effects

The following table summarizes key pyridine derivatives and their substituent configurations:

Key Observations:

- Electronic Effects: The thiol group in 2-amino-5-chloropyridine-3-thiol introduces strong electron-withdrawing and nucleophilic character compared to non-thiolated analogs like 2-amino-5-chloropyridine.

- Hydrogen Bonding: The thiol group can participate in S–H···N hydrogen bonds, distinct from the N–H···N interactions in amino-chloro analogs. Such differences influence crystal packing and supramolecular assembly, as noted in hydrogen-bonding studies .

Physicochemical Properties

- Melting Point: The thiol group likely reduces the melting point compared to 2-amino-5-chloropyridine (133–136°C) due to weaker intermolecular forces, though exact data are unavailable.

- Solubility: Thiols are less hydrophilic than amines; thus, this compound may exhibit lower water solubility than its amino-chloro counterpart .

- Reactivity: The thiol group enables disulfide bond formation and nucleophilic substitution reactions, unlike chloro- or cyano-substituted derivatives .

生物活性

2-Amino-5-chloropyridine-3-thiol (CAS Number: 110402-26-1) is a heterocyclic compound characterized by a pyridine ring that incorporates an amino group, a chlorine atom, and a thiol group. Its molecular formula is . The presence of these functional groups endows the compound with diverse chemical reactivity and significant potential for biological activity, particularly in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The structure of this compound is pivotal to its biological activity. The thiol group () is known for its ability to form covalent bonds with various biological macromolecules, influencing their function. This compound's polar and non-polar characteristics allow it to interact with both hydrophilic and hydrophobic environments within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. The anticancer mechanism is hypothesized to involve redox reactions facilitated by the thiol group, which can interact with reactive oxygen species (ROS) and modulate cellular signaling pathways. Specifically, the compound may induce apoptosis in cancer cells by altering the redox state or by modifying target proteins involved in cell cycle regulation.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Covalent Bonding : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function and stability.

- Redox Modulation : The compound may act as a reducing agent, influencing oxidative stress levels within cells.

- Enzyme Inhibition : Interaction studies have shown that it can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing promising results compared to conventional antibiotics.

- Anticancer Evaluation : In a cell viability assay using human cancer cell lines, this compound displayed IC50 values indicating effective cytotoxicity. Further mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-chloropyrazine | Lacks thiol group; contains pyrazine instead | Different heterocyclic structure |

| 3-Amino-5-bromopyridine-2-thiol | Similar structure but contains bromine instead | Variation in halogen substitution |

| 3-Amino-5-chloropyridine-2-thiol | Contains similar functional groups but differs in position | Different substitution pattern on the pyridine ring |

The distinct combination of functional groups in this compound contributes to its unique reactivity and biological activities compared to its analogs.

Q & A

Q. What methodologies optimize the synthesis of azo dyes from this compound?

- Methodological Answer : Diazotization (NaNO₂/HCl at 0–5°C) followed by coupling with electron-rich aromatics (e.g., phenol) produces azo dyes. UV-Vis spectroscopy (λmax 450–550 nm) confirms conjugation. Adjust pH to 8–9 during coupling to enhance electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。